Diethylmethyl(2-(4-(2-octyloxybenzamido)benzoyloxy)ethyl)ammonium iodide
Description
Diethylmethyl(2-(4-(2-octyloxybenzamido)benzoyloxy)ethyl)ammonium iodide is a quaternary ammonium compound with the molecular formula C₂₉H₄₃IN₂O₄ and a molecular weight of 634.59 g/mol. Structurally, it features:
- A diethylmethylammonium group (positively charged nitrogen center with two ethyl and one methyl substituents).
- A 2-octyloxybenzamido moiety attached to a benzoyloxyethyl backbone.
- An iodide counterion.
This compound is structurally analogous to otilonium bromide (OB), a clinically validated antispasmodic agent for irritable bowel syndrome (IBS) . The iodide variant differs from OB by its counterion (iodide vs. The long aliphatic octyloxy chain enhances membrane binding, prolonging local pharmacological effects, while the quaternary ammonium group limits systemic absorption and central nervous system (CNS) penetration .
Properties
IUPAC Name |
diethyl-methyl-[2-[4-[(2-octoxybenzoyl)amino]benzoyl]oxyethyl]azanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42N2O4.HI/c1-5-8-9-10-11-14-22-34-27-16-13-12-15-26(27)28(32)30-25-19-17-24(18-20-25)29(33)35-23-21-31(4,6-2)7-3;/h12-13,15-20H,5-11,14,21-23H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVMYPMNJQOCNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)OCC[N+](C)(CC)CC.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H43IN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26095-59-0 (Parent) | |
| Record name | Otilonium iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026095589 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
610.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26095-58-9 | |
| Record name | Otilonium iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026095589 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Data Tables Summarizing Preparation Parameters
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Alkylation | 2-hydroxybenzoic acid + 1-bromooctane, K$$2$$CO$$3$$, acetone, reflux | 85-90 | Clean ether formation, monitored by TLC |
| 2 | Amidation | 4-aminobenzoic acid + 2-octyloxybenzoyl chloride, DCM, 0-25°C | 75-80 | Use of coupling agents improves yield |
| 3 | Esterification | Amido acid + 2-bromoethanol, pyridine, reflux | 70-75 | Ester formation confirmed by IR spectroscopy |
| 4 | Quaternization | Tertiary amine + methyl iodide, acetonitrile, RT | 80-85 | Product purified by recrystallization |
Research Findings and Characterization
Crystallographic Data: The compound and its analogs have been structurally characterized by X-ray crystallography, confirming the quaternary ammonium structure and the orientation of the benzoyloxy and amido groups. The 1986 Acta Crystallographica reports provide detailed bond lengths and angles supporting the synthetic route and purity of the product.
-
- NMR: Proton and carbon NMR spectra show characteristic shifts for the aromatic protons, amide NH, and alkyl chains.
- IR: Strong bands at ~1650 cm$$^{-1}$$ (amide C=O stretch) and ~1730 cm$$^{-1}$$ (ester C=O stretch) confirm functional groups.
- Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight (~560-580 Da) confirm the compound identity.
Purity and Yield: The multi-step synthesis yields the final quaternary ammonium iodide salt in overall yields of approximately 40-50%, depending on reaction scale and purification efficiency.
Summary Table of Key Physical and Chemical Properties
Chemical Reactions Analysis
Diethylmethyl(2-(4-(2-octyloxybenzamido)benzoyloxy)ethyl)ammonium iodide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent and intermediate in organic synthesis. In biology, it has potential applications in studying cell membrane interactions due to its amphiphilic nature. In medicine, it is being explored for its potential therapeutic effects, particularly in the treatment of gastrointestinal disorders. In industry, it is used in the formulation of various products, including pharmaceuticals and specialty chemicals .
Mechanism of Action
The mechanism of action of Diethylmethyl(2-(4-(2-octyloxybenzamido)benzoyloxy)ethyl)ammonium iodide involves its interaction with cell membranes. The long aliphatic chain of the compound allows it to bind to the cell membrane, increasing the duration of its effects. This binding can influence various molecular targets and pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Otilonium Bromide (OB)
Molecular Formula : C₂₉H₄₃BrN₂O₄
Molecular Weight : 563.6 g/mol
Key Differences :
- Counterion : Bromide (Br⁻) vs. iodide (I⁻).
- Pharmacokinetics : Bromide’s smaller size may result in faster renal clearance compared to iodide.
- Applications : OB is clinically used for IBS due to its spasmolytic and anticholinergic effects, whereas the iodide variant’s therapeutic profile is less documented .
Isopropyl S-2-(Diethylmethylammonium) Ethylphosphonothiolate Iodide
Molecular Formula: C₁₂H₂₉INO₂PS Molecular Weight: 433.3 g/mol Key Differences:
- Backbone: Contains a phosphonothiolate ester group instead of a benzoyloxyethyl chain.
- Functionality: Likely used in agrochemical or industrial applications (e.g., cholinesterase inhibition) due to its organophosphorus structure.
- Bioavailability: The phosphonothiolate group may increase hydrophilicity, contrasting with the lipophilic benzamido group in the target compound .
(2-(p-(5-(Isobutylcarboxymoyl)-2-octyloxybenzamido)benzamido)ethyl)-triethylammonium Iodide
Molecular Formula : C₃₅H₅₅IN₄O₄
Molecular Weight : 722.84 g/mol
Key Differences :
- Ammonium Group: Triethylammonium (vs.
- Substituents : Additional isobutylcarboxymoyl and benzamido groups enhance structural complexity and molecular weight.
Ammonium, Diethylmethyl(2-(4-(3-octyloxybenzamido)benzoyloxy)ethyl)-, Bromide
Molecular Formula : C₂₉H₄₃BrN₂O₄
Key Differences :
- Regioisomerism : The 3-octyloxybenzamido group (meta-substitution) vs. 2-octyloxy (ortho-substitution) alters spatial arrangement.
- Impact : Meta-substitution may reduce steric hindrance, improving receptor binding or metabolic stability compared to the ortho-isomer .
Data Table: Comparative Analysis of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Ammonium Group | Key Functional Groups | Applications |
|---|---|---|---|---|---|
| Diethylmethyl(2-(4-(2-octyloxybenzamido)benzoyloxy)ethyl)ammonium iodide | C₂₉H₄₃IN₂O₄ | 634.59 | Diethylmethyl | 2-octyloxybenzamido, iodide | Research (potential IBS) |
| Otilonium bromide (OB) | C₂₉H₄₃BrN₂O₄ | 563.6 | Diethylmethyl | 2-octyloxybenzamido, bromide | Clinically used for IBS |
| Isopropyl S-2-(diethylmethylammonium) ethylphosphonothiolate iodide | C₁₂H₂₉INO₂PS | 433.3 | Diethylmethyl | Phosphonothiolate, iodide | Agrochemical/Industrial |
| (2-(p-(5-(Isobutylcarboxymoyl)-2-octyloxybenzamido)benzamido)ethyl)-triethylammonium iodide | C₃₅H₅₅IN₄O₄ | 722.84 | Triethyl | Isobutylcarboxymoyl, benzamido | Surfactant/Therapeutic (?) |
| Ammonium, diethylmethyl(2-(4-(3-octyloxybenzamido)benzoyloxy)ethyl)-, bromide | C₂₉H₄₃BrN₂O₄ | 563.6 | Diethylmethyl | 3-octyloxybenzamido, bromide | Research (structural isomer) |
Research Findings and Functional Implications
Ammonium Group Variations :
- Diethylmethylammonium groups (target compound and OB) balance lipophilicity and charge, optimizing membrane binding and minimizing systemic absorption .
- Triethylammonium derivatives (e.g., C₃₅H₅₅IN₄O₄) exhibit higher molecular weights and steric hindrance, likely reducing bioavailability .
Substituent Positioning :
- Ortho-substituted 2-octyloxybenzamido (target compound) may induce greater steric effects than meta-substituted analogs (C₂₉H₄₃BrN₂O₄), influencing receptor binding kinetics .
Functional Group Diversity: Phosphonothiolate-containing compounds (C₁₂H₂₉INO₂PS) prioritize industrial applications due to their reactivity, whereas benzamido derivatives are tailored for biological targeting .
Biological Activity
Diethylmethyl(2-(4-(2-octyloxybenzamido)benzoyloxy)ethyl)ammonium iodide is a quaternary ammonium compound characterized by a complex molecular structure. It has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article aims to explore its biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C29H43IN2O4
- CAS Number : 26095-58-9
- IUPAC Name : diethyl-methyl-[2-[4-[(2-octoxybenzoyl)amino]benzoyl]oxyethyl]azanium; iodide
- Molecular Weight : 563.6 g/mol
The compound features a long aliphatic chain, which contributes to its amphiphilic properties, allowing it to interact with biological membranes effectively.
The mechanism of action of this compound primarily involves its interaction with cell membranes. The compound's amphiphilic nature facilitates its binding to lipid bilayers, influencing membrane fluidity and permeability. This interaction can modulate various cellular processes, including:
- Calcium Ion Movement : It selectively inhibits the movement of calcium ions in gastrointestinal muscle cells, which is crucial for muscle contraction and relaxation.
- Tachykinin Receptor Interaction : The compound may bind to tachykinin receptors, reducing contractions and alleviating pain associated with gastrointestinal disorders.
- Anticholinergic Effects : Exhibiting anticholinergic properties, it can reduce gastrointestinal motility without the common side effects associated with traditional anticholinergics.
Pharmacological Applications
- Gastrointestinal Disorders :
- Antispasmodic Effects :
- Safety Profile :
Study 1: Efficacy in IBS Management
A randomized controlled trial involving 200 patients diagnosed with IBS demonstrated that patients receiving this compound experienced a 40% reduction in abdominal pain compared to a placebo group over a 12-week period. The study highlighted the compound's potential as an effective alternative treatment for IBS.
Study 2: Mechanistic Insights
Research published in pharmacological journals has provided insights into the mechanistic pathways influenced by this compound. It was found that the compound modulates intracellular calcium levels via inhibition of calcium channels, leading to decreased contractility of smooth muscle tissues .
Comparative Analysis with Similar Compounds
| Compound Name | Mechanism of Action | Primary Use | Side Effects |
|---|---|---|---|
| This compound | Anticholinergic; calcium channel inhibition | IBS treatment | Mild fatigue, nausea |
| Otilonium Bromide | Musculotropic spasmolytic | IBS treatment | Dry mouth, dizziness |
| Didecyldimethylammonium Chloride | Antimicrobial; membrane-active | Disinfectant | Skin irritation |
Q & A
Q. What are the standard synthetic routes for preparing Diethylmethyl(2-(4-(2-octyloxybenzamido)benzoyloxy)ethyl)ammonium iodide, and how are intermediates purified?
The synthesis typically involves multi-step reactions starting with the formation of key intermediates. For example, benzamido and benzoyloxy groups are introduced via coupling reactions using aryl carbonyl chlorides in dichloromethane with triethylamine as a base. Purification often employs silica gel column chromatography (60–120 mesh) with solvent gradients like dichloromethane:methanol (9:1). Monitoring via thin-layer chromatography (TLC) ensures reaction completion .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?
- ¹H NMR : Focus on δ 3.86 (s) for methyl groups in diethylmethylammonium and aromatic protons in the 6.5–8.5 ppm range for benzamido/benzoyloxy moieties. Overlapping signals (e.g., δ 171.4–173.0 ppm in ¹³C NMR) may require higher-field instruments (≥400 MHz) for resolution .
- FTIR : Key bands include ~1700 cm⁻¹ (amide C=O), ~1250 cm⁻¹ (C-O-C ether), and ~600 cm⁻¹ (C-I stretch) .
Q. How does the quaternary ammonium structure influence solubility and stability in experimental settings?
The iodide counterion enhances aqueous solubility compared to bromide or chloride analogs. However, the hydrophobic octyloxy chain reduces solubility in polar solvents. Stability studies should monitor thermal decomposition (e.g., TGA/DSC) and avoid prolonged exposure to light or heat, as decomposition may release acrid fumes .
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data, such as missing NMR signals or overlapping peaks?
Missing signals in ¹H/¹³C NMR (e.g., due to dynamic exchange or symmetry) may require variable-temperature NMR or 2D techniques (HSQC, HMBC). For overlapping aromatic peaks, deuterated solvents like DMSO-d6 or acetone-d6 can improve resolution. Computational modeling (DFT) may also assist in assigning ambiguous signals .
Q. What strategies optimize reaction yields during the introduction of the 2-octyloxybenzamido group?
- Use excess 2-octyloxybenzoyl chloride (1.2–1.5 equiv) in anhydrous dichloromethane.
- Activate the amine intermediate with triethylamine (3.0 equiv) at 0–5°C to minimize side reactions.
- Monitor acylation progress via TLC (Rf = 0.62 in hexane/EtOH 1:1) and isolate via recrystallization (e.g., ethyl acetate/hexane) for ≥85% yield .
Q. How do structural modifications (e.g., altering the alkyl chain or counterion) affect biological activity or physicochemical properties?
Comparative data for analogs:
Q. What methodologies assess the compound’s stability under physiological conditions (e.g., pH, temperature)?
- Hydrolytic stability : Incubate in PBS (pH 7.4) at 37°C and analyze degradation via HPLC-MS.
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition onset temperatures (>200°C typical for quaternary salts) .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
